molecular formula C19H30N2O3 B4107240 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

Cat. No. B4107240
M. Wt: 334.5 g/mol
InChI Key: OCRVLPYZFFFFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as MTTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the medical and pharmaceutical fields.

Mechanism of Action

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the microsomal triglyceride transfer protein (2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide), which is responsible for the assembly and secretion of VLDL particles in the liver. By inhibiting 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide reduces the secretion of VLDL particles into the bloodstream, which can lead to a decrease in plasma triglyceride levels.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to reducing plasma triglyceride levels, 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has also been shown to reduce plasma cholesterol levels and increase high-density lipoprotein (HDL) cholesterol levels. 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has also been shown to reduce the size of atherosclerotic plaques in animal models of atherosclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific pathways and processes. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments with consistent results.

Future Directions

There are a number of future directions for research on 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of research is in the development of new drugs that target 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide for the treatment of cardiovascular diseases. Another area of research is in the investigation of the role of 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in other disease processes, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, researchers could investigate the potential use of 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide as a biomarker for the diagnosis and prognosis of cardiovascular diseases.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been the subject of scientific research due to its potential applications in the medical and pharmaceutical fields. One of the main areas of research has been in the development of new drugs for the treatment of cardiovascular diseases, such as atherosclerosis and hyperlipidemia. 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to inhibit the secretion of very low-density lipoprotein (VLDL) from the liver, which can lead to a decrease in plasma triglyceride levels.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-13(24-16-9-7-15(23-6)8-10-16)17(22)20-14-11-18(2,3)21-19(4,5)12-14/h7-10,13-14,21H,11-12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVLPYZFFFFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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